molecular formula C7H13N B2840353 (1S,6S)-3-Azabicyclo[4.2.0]octane CAS No. 2381568-90-5

(1S,6S)-3-Azabicyclo[4.2.0]octane

Cat. No.: B2840353
CAS No.: 2381568-90-5
M. Wt: 111.188
InChI Key: LTQWPCFIFXGAFK-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6S)-3-Azabicyclo[4.2.0]octane: is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties. It is used in various fields, including medicinal chemistry and organic synthesis, due to its structural characteristics and reactivity.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,6S)-3-Azabicyclo[4.2.0]octane serves as a building block for the synthesis of more complex molecules. Its rigid structure and nitrogen atom make it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology and Medicine

The compound is studied for its potential biological activities. It can act as a scaffold for the development of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.

Industry

In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications, including the production of polymers and advanced materials.

Future Directions

Research directed towards the preparation of the basic structure of “(1S,6S)-3-Azabicyclo[4.2.0]octane” in a stereoselective manner has attracted attention from many research groups worldwide . The development of efficient synthetic methodologies for this and related structures could have significant implications for the synthesis of natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-3-Azabicyclo[4.2.0]octane typically involves the following steps:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amino alcohol, cyclization can be induced using strong acids like hydrochloric acid or sulfuric acid.

    Reductive Amination: Another method involves the reductive amination of a bicyclic ketone with an amine, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processes: Utilizing large-scale batch reactors where the cyclization or reductive amination reactions are carried out under controlled conditions.

    Continuous Flow Processes: Employing continuous flow reactors to enhance efficiency and yield, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-3-Azabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting ketones or imines to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6S)-3-Azabicyclo[4.2.0]octane is unique due to its specific stereochemistry and bicyclic structure. This configuration imparts distinct physical and chemical properties, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

(1S,6S)-3-azabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-5-8-4-3-6(1)7/h6-8H,1-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQWPCFIFXGAFK-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.